molecular formula C5H5N5O B1245964 Nostocine A

Nostocine A

Katalognummer: B1245964
Molekulargewicht: 151.13 g/mol
InChI-Schlüssel: VRDQYUNDHHXYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nostocine A is a cytotoxic violet pigment synthesized and released by the freshwater cyanobacterium Nostoc spongiaeforme . Research indicates that its potent bioactivity is primarily mediated by its ability to undergo a redox cycle, leading to the generation of reactive oxygen species (ROS), particularly the superoxide radical anion (O₂•⁻) . This mechanism of action is similar to that of the known compound paraquat . In vitro studies show that Nostocine A is reduced by intracellular reductants like NAD(P)H; the reduced form then reacts with oxygen, regenerating the original compound and producing superoxide. This continuous cycle can lead to significant oxidative stress in target cells . This activity underpins its observed broad-spectrum effects, which include strong growth inhibition of microalgae , antifeedant activity against insects, and inhibition of root elongation in plants . Due to its robust cytotoxicity and unique mechanism, Nostocine A serves as a valuable tool for researchers studying oxidative stress, allelopathy, and the development of novel therapeutic leads . Furthermore, derivatives of the Nostocine A structure, such as nornostocine congeners, are being explored for their potential as anticancer agents and as inhibitors of human DNA topoisomerase II-alpha . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H5N5O

Molekulargewicht

151.13 g/mol

IUPAC-Name

7-methyl-2H-pyrazolo[4,3-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H5N5O/c1-10-4-3(6-2-7-10)5(11)9-8-4/h2H,1H3,(H,9,11)

InChI-Schlüssel

VRDQYUNDHHXYJA-UHFFFAOYSA-N

SMILES

CN1C2=NNC(=O)C2=NC=N1

Kanonische SMILES

CN1C2=NNC(=O)C2=NC=N1

Synonyme

nostocine A

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Nostocine A exhibits significant antimicrobial activity against a range of microorganisms. Research indicates that it can inhibit the growth of various bacterial strains, algae, cultured plants, and animal cell lines. Specifically, studies have shown that Nostocine A has a pronounced inhibitory effect on green algae compared to cyanobacteria, suggesting its potential use as a biocontrol agent in aquatic environments .

Table 1: Antimicrobial Activity of Nostocine A

Organism TypeOrganism NameInhibition Observed
BacteriaEscherichia coliHigh inhibition
BacteriaKlebsiella pneumoniaeModerate inhibition
AlgaeScenedesmus acutusSignificant inhibition
Cultured PlantsVarious speciesGrowth inhibition
Animal Cell LinesEstablished linesCytotoxic effects observed

Agricultural Applications

The allelopathic effects of Nostocine A make it a candidate for agricultural applications. Its ability to inhibit the growth of unwanted algae and certain plant species can be harnessed for managing aquatic ecosystems and improving crop yields by reducing competition from harmful organisms. Studies have demonstrated that Nostocine A can adversely affect the growth of specific algae and aquatic plants, which could be beneficial in controlling algal blooms in agricultural water bodies .

Biomedical Research

Nostocine A has shown promise in biomedical research due to its cytotoxic properties against cancer cells. The compound's mechanism appears to involve inducing oxidative stress in target cells, leading to cell death. This property is being investigated for potential applications in cancer therapy, where selective targeting of tumor cells is crucial .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of Nostocine A on various human tumor cell lines, revealing that it induces significant cytotoxicity at specific concentrations. The findings suggest that Nostocine A may serve as a lead compound for developing new anticancer agents.

Environmental Impact

The ecological role of Nostocine A extends to its function as an allelochemical in aquatic ecosystems. By inhibiting the growth of competing species, Nostocine A may help maintain biodiversity within these environments. Its production by Nostoc spongiaeforme highlights the importance of cyanobacteria in nutrient cycling and ecosystem dynamics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nostocine A belongs to a class of nitrogen-rich heterocycles with diverse biological roles. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Nostocine A and Analogues

Compound Source Structure Key Bioactivities Mechanism/Target
Nostocine A Nostoc spongiaeforme 6-methyl-pentazabicyclo[4.3.0]trienone Antibacterial, antialgal, antifeedant, ROS-mediated cytotoxicity DNA gyrase/topo IIa inhibition
Pseudoiodinine Pseudomonas fluorescens Pyrazolo[4,3-e][1,2,4]triazine Antibacterial (Gram±), antifungal, cytostatic Purine metabolism enzyme interaction
Fluviol A Synthetic/Natural derivatives Normethyl-pseudoiodinine Antitumor, weaker antifungal activity compared to pseudoiodinine Structural mimic of purine analogues
Cryptophycins Nostoc spp. Cyclic depsipeptides Potent antitumor activity against drug-resistant cancers Microtubule disruption
Cyanovirin-N Nostoc ellipsosporum Protein (101 amino acids) Antiviral (HIV, Ebola) Glycoprotein binding

Key Comparisons

Structural Analogues: Pseudoiodinine and Fluviol A Similarities: Both pseudoiodinine and Nostocine A feature pyrazolo-triazine cores, enabling interactions with purine-processing enzymes . Differences: Nostocine A’s methyl group enhances hydrophobic binding to DNA gyrase, while pseudoiodinine’s O-alkyl modifications broaden antifungal activity . Fluviol A (lacking methyl) shows reduced cytotoxicity compared to Nostocine A .

Functional Analogues: Cryptophycins and Cyanovirin-N Cryptophycins: Unlike Nostocine A’s small-molecule inhibition, cryptophycins are macrocyclic depsipeptides targeting microtubules, showing 100–1,000× greater potency in tumor models . Cyanovirin-N: A protein with antiviral activity, contrasting Nostocine A’s small-molecule ROS-mediated toxicity .

Antibacterial Benchmark: Ciprofloxacin Nostocine A’s binding affinity to DNA gyrase (-7.9 kcal/mol) rivals ciprofloxacin (-7.8 kcal/mol) but with distinct interactions: π-anion bonding (Nostocine A) vs. hydrogen bonding (ciprofloxacin) .

Mechanistic Insights

  • Nostocine A vs. Pyrazolo-Triazines: ROS generation by Nostocine A enhances toxicity in eukaryotic cells, whereas pseudoiodinine relies on enzyme inhibition .
  • Nostocine A Derivatives: NS20b (a Nostocine A derivative) outperforms parent compounds in topo IIa inhibition (-9.2 kcal/mol), highlighting the role of hydrophobic side chains in binding .

Vorbereitungsmethoden

Growth Media and Nutrient Optimization

Axenic strains of Nostoc are typically cultured in BG-11 medium, a standard formulation for cyanobacteria. Modifications to phosphate (PO₄³⁻) and nitrate (NO₃⁻) concentrations have been shown to alter secondary metabolite production. For instance, dissolved phosphate levels below 0.5 μM correlate with increased extracellular Nostocine A secretion. Table 1 summarizes key growth parameters and their impact on yield.

Table 1: Growth Conditions and Nostocine A Production in Nostoc Strains

ParameterOptimal RangeEffect on YieldSource
Phosphate (PO₄³⁻)0.2–0.4 μM↑ Extracellular secretion
Temperature20–25°CMaximizes biomass accumulation
Light Intensity30–50 μmol/m²/sPrevents photoinhibition

Extraction Techniques for Nostocine A

Following cultivation, Nostocine A is extracted from both biomass and culture supernatants. The compound’s extracellular nature necessitates differential processing.

Biomass Harvesting and Preprocessing

Cells are harvested via centrifugation (10,000–16,000 × g) or filtration using 0.45 μm membranes. To rupture cell walls, freeze-thaw cycles or sonication (20 kHz, 5 min pulses) are employed, releasing intracellular components. However, extracellular Nostocine A dominates in supernatants, reducing the need for aggressive cell lysis.

Solvent-Based Extraction

Methanol (MeOH) is the solvent of choice due to Nostocine A’s polarity. Crude extracts are prepared by resuspending biomass or supernatant concentrates in 50–80% MeOH, followed by agitation (24–48 h) and centrifugation. Charcoal adsorption is occasionally used to concentrate the pigment: methanol-eluted compounds from activated charcoal yield a 12–15% enrichment.

Purification and Chromatographic Methods

Purification leverages Nostocine A’s distinct physicochemical properties, including its violet coloration and affinity for reverse-phase matrices.

High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are critical for isolating Nostocine A from co-extracted metabolites. A C18 column (250 × 4.6 mm, 5 μm) with a gradient of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) achieves baseline separation. Detection at 550 nm (visible spectrum) identifies the target compound.

Table 2: HPLC Parameters for Nostocine A Purification

Column TypeMobile PhaseFlow RateRetention TimePurity (%)Source
C18 (Reverse-Phase)ACN:H₂O (0.1% TFA)1.0 mL/min12.3 min≥95

Solid-Phase Extraction (SPE)

Prior to HPLC, SPE with C18 cartridges removes hydrophilic contaminants. Elution with 70% MeOH recovers >90% of Nostocine A, as validated by UV-Vis spectroscopy.

Structural Characterization and Validation

Post-purification, Nostocine A’s structure is confirmed via spectroscopic and computational methods.

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Absorption maxima at 280 nm (aromatic rings) and 550 nm (conjugated double bonds).

  • FTIR : Peaks at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H), indicative of its pyrazolo[4,3-e]triazine core.

Computational Validation

Molecular docking studies using PubChem-derived structures (CID: 129716604) confirm Nostocine A’s interaction with therapeutic targets like human topoisomerase II-alpha. The compound’s LogP (−0.22 to 1.20) and topological polar surface area (102–127 Ų) align with Lipinski’s rule of five, supporting drug-likeness .

Q & A

Q. What biochemical assays are recommended to assess Nostocine A’s inhibition of human DNA topoisomerase II-alpha?

  • Methodological Answer : Researchers should employ a combination of ATPase activity assays (to measure enzyme inhibition), DNA relaxation assays (to evaluate DNA supercoiling resolution), and immunofluorescence microscopy (to observe subcellular localization of the enzyme). Molecular docking studies using software like AutoDock Vina can predict binding affinities between Nostocine A derivatives and the enzyme’s active site. For validation, compare results with known inhibitors like etoposide .

Q. How can researchers formulate focused hypotheses to investigate Nostocine A’s therapeutic potential in breast cancer?

  • Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:
  • Population: Breast cancer cell lines (e.g., MCF-7).
  • Intervention: Nostocine A derivatives (e.g., NS-20b).
  • Comparison: Standard chemotherapy agents (e.g., doxorubicin).
  • Outcome: IC50 values and apoptosis rates.
    Ensure hypotheses address gaps identified in literature reviews, such as optimizing selectivity for topoisomerase II-alpha over other isoforms .

Q. What in silico tools are essential for preliminary screening of Nostocine A derivatives?

  • Methodological Answer : Prioritize tools aligned with Lipinski’s Rule of Five (RO5) for drug-likeness, SwissADME for pharmacokinetics, and PASS Online for toxicity prediction. Molecular docking (e.g., AutoDock, Schrödinger Suite) should target the ATP-binding domain of human topoisomerase II-alpha (PDB ID: 1ZXM). Validate predictions with in vitro assays to ensure translational relevance .

Advanced Research Questions

Q. How should researchers design Nostocine A derivatives to enhance binding specificity for topoisomerase II-alpha?

  • Methodological Answer :
  • Structural Modification : Introduce sulfonamide groups (e.g., sulfaphenazole) to improve hydrogen bonding with residues like Asn-91 and Lys-167.
  • Validation : Use free energy calculations (MM-GBSA) to quantify binding stability and compare with clinical inhibitors.
  • Data Integration : Cross-reference ADMET predictions (e.g., hepatotoxicity via ProTox-II) with experimental cytotoxicity profiles in normal cell lines (e.g., HEK-293) .
    • Table 1 : Key Derivatives and Their Properties
CompoundBinding Affinity (kcal/mol)IC50 (µM)LogP
NS-20b-9.20.892.1
12a-8.71.451.8
16b-8.51.922.3
Source: Molecular docking and cytotoxicity data from

Q. What strategies resolve contradictions between computational predictions and experimental results for Nostocine A derivatives?

  • Methodological Answer :
  • Re-evaluate Assay Conditions : Ensure enzyme purity, buffer pH, and ATP concentration align with in vivo conditions.
  • Multi-Tool Validation : Use ensemble docking (multiple software platforms) to account for protein flexibility.
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between predicted and observed IC50 values. Discrepancies may arise from unaccounted post-translational modifications in the enzyme .

Q. How can multi-omics approaches enhance understanding of Nostocine A’s mechanism of action?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of treated vs. untreated cells) to identify dysregulated pathways (e.g., DNA damage response) and proteomics (LC-MS/MS) to quantify topoisomerase II-alpha expression. Validate findings with functional enrichment analysis (DAVID, STRING) and correlate with metabolomic shifts in nucleotide pools .

Methodological Considerations for Data Analysis

  • Reproducibility : Follow NIH guidelines for reporting experimental conditions (e.g., cell culture protocols, assay temperatures) .
  • Data Presentation : Include raw data in appendices and processed data (e.g., normalized IC50 values) in main figures. Use Grubbs’ test to identify outliers in triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nostocine A
Reactant of Route 2
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